molecular formula C17H18N4S B12618210 N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-07-0

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12618210
CAS No.: 917909-07-0
M. Wt: 310.4 g/mol
InChI Key: BEWHQYXUDDHBGH-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the respective thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thienopyrimidine core.

Scientific Research Applications

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its piperidine moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

917909-07-0

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18N4S/c1-4-9-21(10-5-1)15-7-3-2-6-14(15)20-16-13-8-11-22-17(13)19-12-18-16/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,18,19,20)

InChI Key

BEWHQYXUDDHBGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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